Oral Bioavailability: SGN-2FF Versus 2F-Peracetyl-Fucose Prodrug
SGN-2FF (2-fluorofucose) is administered as the parent alcohol and achieves systemic exposure without requiring peracetylation for oral absorption. In contrast, the alternative compound 2F-Peracetyl-Fucose (1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) is a peracetylated prodrug form that requires esterase-mediated deacetylation in vivo to release the active 2-fluorofucose moiety [1]. While both compounds ultimately deliver the same active inhibitory species intracellularly, SGN-2FF eliminates the pharmacokinetic variability introduced by the deacetylation step and avoids the potential confounding effects of acetate release on cellular metabolism. SGN-2FF has been administered orally to human subjects with characterized, dose-proportional pharmacokinetics across a dose range of 1–15 g QD and 2–5 g BID, a translational data set unavailable for the peracetylated analog [2].
| Evidence Dimension | Oral bioavailability requirement |
|---|---|
| Target Compound Data | Parent alcohol; directly absorbed; human PK characterized (dose-proportional exposure across 1–15 g) [2] |
| Comparator Or Baseline | 2F-Peracetyl-Fucose: peracetylated prodrug; requires in vivo esterase cleavage for activation [1] |
| Quantified Difference | SGN-2FF bypasses prodrug activation step; eliminates deacetylation-dependent PK variability |
| Conditions | Oral administration in preclinical mouse models (SGN-2FF and 2F-Peracetyl-Fucose); Phase I human trial (SGN-2FF only) |
Why This Matters
Elimination of prodrug activation reduces inter-species and inter-individual PK variability, a critical factor for reproducible in vivo experimental design and translational data interpretation.
- [1] Okeley NM, Alley SC, Anderson ME, Boursalian TE, Burke PJ, Emmerton KM, et al. Development of orally active inhibitors of protein and cellular fucosylation. Proc Natl Acad Sci U S A. 2013;110(14):5404-5409. View Source
- [2] Do KT, Chow LQM, Reckamp K, Sanborn RE, Burris H, Robert F, et al. First-in-human, first-in-class, phase I trial of the fucosylation inhibitor SGN-2FF in patients with advanced solid tumors. Oncologist. 2021;26(11):925-e1918. View Source
